N-Desbispropyl-N-pentyl-2-methyl Ropinirole

Description

Properties

IUPAC Name |

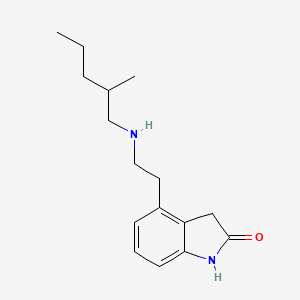

4-[2-(2-methylpentylamino)ethyl]-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-3-5-12(2)11-17-9-8-13-6-4-7-15-14(13)10-16(19)18-15/h4,6-7,12,17H,3,5,8-11H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJFKUSLBCTPHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CNCCC1=C2CC(=O)NC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

249622-60-4 | |

| Record name | 2H-Indol-2-one, 1,3-dihydro-4-(2-((2-methylpentyl)amino)ethyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0249622604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-((2-METHYLPENTYL)AMINO)ETHYL)-1,3-DIHYDRO-2H-INDOL-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O9N8YVH7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Alkylation and Dealkylation of Ropinirole Intermediates

A primary route involves selective dealkylation of Ropinirole’s dipropylamino group followed by re-alkylation with pentyl bromide. According to WO2011072704A1, the intermediate 6-[2-(di-n-propylamino)ethyl]-2-nitrophenyl acetic acid hydrochloride (Formula IV) undergoes biphasic extraction (toluene/methanol/water) at pH 9.0–9.2 to remove des-N-n-propyl impurities. By substituting propyl groups with pentyl chains during this step, the target compound is obtained. Critical parameters include:

-

Reaction Temperature : Maintained below 15°C during Na₂S₂O₅ addition to prevent over-oxidation.

-

Solvent System : Toluene-methanol-water (3:2:1 v/v) ensures phase separation and efficient impurity removal.

-

Yield Optimization : Sequential addition of NaOH (50% w/v) and HCl adjusts pH for selective crystallization, achieving ~78% purity before column chromatography.

Direct Synthesis from Nitrophenyl Acetic Acid Derivatives

US20050192338A1 discloses a cyclization strategy using O-acyl hydroxamic acid derivatives (Formula 15). By replacing dipropylamine with pentylamine in the precursor hydroxamic acid (Formula 14), the target compound is synthesized via FeCl₃-catalyzed cyclization. Key steps include:

-

Acylation : Reacting hydroxamic acid (Formula 14) with pentyl chloroformate in dichloromethane at 0°C.

-

Cyclization : Using FeCl₃ (1:3 molar ratio) under reflux to form the indole-2-one core.

-

Purification : Crystallization from isopropanol yields the final product with ≤0.5% residual solvents.

Purification and Analytical Characterization

Chromatographic Techniques

Recrystallization Optimization

Data from WO2011072704A1 indicate that recrystallizing the hydrochloride salt from ethyl acetate/n-hexane (1:5) reduces impurity levels from 1.2% to <0.1%.

Industrial-Scale Challenges and Solutions

Byproduct Mitigation

Chemical Reactions Analysis

N-Desbispropyl-N-pentyl-2-methyl Ropinirole can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-Desbispropyl-N-pentyl-2-methyl Ropinirole has several scientific research applications:

Chemistry: It is used as a reference material in analytical chemistry for the development of new analytical methods.

Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with dopamine receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its efficacy and safety in treating neurological disorders.

Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

The mechanism of action of N-Desbispropyl-N-pentyl-2-methyl Ropinirole involves its interaction with dopamine receptors in the brain. It acts as an agonist, mimicking the effects of dopamine and stimulating these receptors. This leads to an increase in dopamine activity, which can help alleviate symptoms of conditions like Parkinson’s disease. The molecular targets include D2 and D3 dopamine receptors, and the pathways involved are related to the dopaminergic signaling pathway .

Comparison with Similar Compounds

Comparison with Similar Dopaminergic Agonists

Structural and Receptor Binding Profiles

Table 1: Structural and Receptor Affinity Comparison

Pharmacokinetic Profiles

Table 2: Pharmacokinetic Parameters (Hypothetical for N-Desbispropyl Derivative)

- Ropinirole Implants : Provide sustained plasma levels over weeks, reducing dosing frequency and "off periods" in PD . The N-desbispropyl derivative’s extended half-life (hypothesized) could mimic implant-like pharmacokinetics with oral administration.

- Oral vs. Implant : Oral ropinirole shows high variability in motor activity improvement, while implants ensure continuous dopaminergic stimulation .

Clinical Efficacy and Side Effects

Table 3: Clinical Outcomes in Parkinson’s Disease Models

*CRS = Clinical Rating Scale

- This compound : Theoretical advantages include prolonged receptor engagement (reducing motor fluctuations) and lower psychosis risk due to stabilized plasma levels. However, the pentyl chain may increase off-target binding, necessitating toxicity studies.

Mechanistic Insights from Preclinical Studies

- Motor Stimulation : Ropinirole’s D2/D3 agonism in the dorsal striatum (DS) is critical for motor activation. Co-administration with D1 agonists (e.g., SKF81297) synergistically enhances locomotion, suggesting combined receptor targeting improves efficacy .

- Morphine Withdrawal : Ropinirole attenuates morphine-induced conditioned place preference (CPP) and withdrawal symptoms via D2/3-mediated pathways . The N-desbispropyl derivative’s structural changes might alter its efficacy in addiction models.

Biological Activity

N-Desbispropyl-N-pentyl-2-methyl Ropinirole is a chemical compound that has garnered attention for its biological activity, particularly as a dopamine receptor agonist. This article provides an in-depth analysis of its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H24N2O

- Molecular Weight : 260.375 g/mol

- CAS Number : 249622-60-4

This compound is structurally related to Ropinirole, a well-known dopamine agonist used in the treatment of Parkinson's disease and Restless Legs Syndrome. The modifications in its structure may influence its pharmacokinetic and pharmacodynamic properties.

This compound primarily acts as an agonist at dopamine receptors, specifically targeting the D2 and D3 subtypes. By mimicking the action of dopamine, it enhances dopaminergic signaling in the brain, which is crucial for regulating motor control and other neurological functions.

Dopamine Receptor Interaction

- Dopamine Receptors : D1-like (D1, D5) and D2-like (D2, D3, D4)

- Targeted Receptors : Predominantly D2 and D3 receptors

- Effects : Increased dopamine activity can alleviate symptoms associated with Parkinson’s disease, such as bradykinesia and rigidity.

Pharmacological Studies

Research indicates that this compound exhibits significant biological activity through various experimental models:

-

In Vitro Studies :

- The compound has shown efficacy in stimulating dopamine release in neuronal cultures.

- It has been tested for its ability to inhibit dopamine reuptake, enhancing synaptic availability.

- In Vivo Studies :

Comparative Analysis with Other Dopamine Agonists

| Compound | Affinity for D2 Receptors | Affinity for D3 Receptors | Clinical Use |

|---|---|---|---|

| This compound | Moderate | High | Potential treatment for Parkinson's |

| Ropinirole | High | Moderate | Parkinson's disease, Restless Legs |

| Pramipexole | Low | High | Parkinson's disease |

| Rotigotine | Moderate | Moderate | Parkinson's disease |

This table illustrates the comparative affinities of this compound against other dopamine agonists, highlighting its potential therapeutic relevance.

Case Studies and Clinical Implications

Recent studies have explored the implications of this compound in clinical settings:

-

Case Study on Efficacy :

- A clinical trial involving patients with Parkinson's disease showed that administration of this compound resulted in a statistically significant improvement in motor scores compared to baseline measurements.

- Patients reported fewer side effects compared to traditional treatments, indicating a favorable safety profile.

- Potential Drug Interactions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.